

Application of 6-Chloroimidazo[2,1-b]thiazole in Developing Antiviral Therapies

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Compound of Interest

Compound Name: 6-Chloroimidazo[2,1-b]thiazole

Cat. No.: B1269241

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The imidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The substitution of a chlorophenyl group at the 6-position, in particular, has been a key area of investigation for the development of novel antiviral agents. These derivatives have shown promising activity against a range of RNA and DNA viruses, making them attractive candidates for further therapeutic development.

Introduction

6-Chloroimidazo[2,1-b]thiazole and its derivatives represent a class of synthetic heterocyclic compounds with significant potential in antiviral drug discovery. Their mechanism of action is believed to involve the inhibition of key viral enzymes, such as proteases, which are essential for viral replication. This document provides a summary of the reported antiviral activities, key experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Antiviral Activity of 6-Chloroimidazo[2,1-b]thiazole Derivatives

Several studies have evaluated the antiviral efficacy of various derivatives of 6-(4-chlorophenyl)imidazo[2,1-b]thiazole against a panel of viruses. The quantitative data from these studies, including 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), are summarized below.

Compound ID	Virus	Cell Line	EC50 (µM)	CC50 (µM)	Selectivity Index (SI)	Reference
Compound 13	Influenza A (H1N1)	MDCK	-	>100	-	[1]
Compound 13	Influenza A (H3N2)	MDCK	-	>100	-	[1]
Compound 13	Influenza A (A/Virginia/ATCC3/2009)	MDCK	-	>100	-	[1]
Compound 6	Vesicular Stomatitis Virus	HeLa	9	100	>11	[1]
Compound 11	Vesicular Stomatitis Virus	HeLa	2	20	10	[1]
Compound 3i	Feline Coronaviruses	CRFK	7.5	>100	>13	[2]
Compound 3c	Herpes Simplex Virus-1	HEL	9	-	-	[2]
Compound 3g	Herpes Simplex Virus-1	HEL	16	-	-	[2]
Compound 3c	Vaccinia Virus	HEL	20	-	-	[2]
Compound 3g	Vaccinia Virus	HEL	14	-	-	[2]

MDCK: Madin-Darby Canine Kidney cells; HeLa: Human cervical cancer cells; CRFK: Crandell-Rees Feline Kidney cells; HEL: Human embryonic lung cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the descriptions provided in the cited literature for the evaluation of antiviral compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that is toxic to the host cells.

Materials:

- Host cell line (e.g., MDCK, HeLa, Vero)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well cell culture plates
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed the 96-well plates with host cells at an appropriate density and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compounds in cell culture medium.

- Remove the old medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
- Incubate the plates for the duration of the antiviral assay (e.g., 48-72 hours).
- After incubation, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This assay measures the ability of a compound to inhibit the virus-induced damage to the host cells.

Materials:

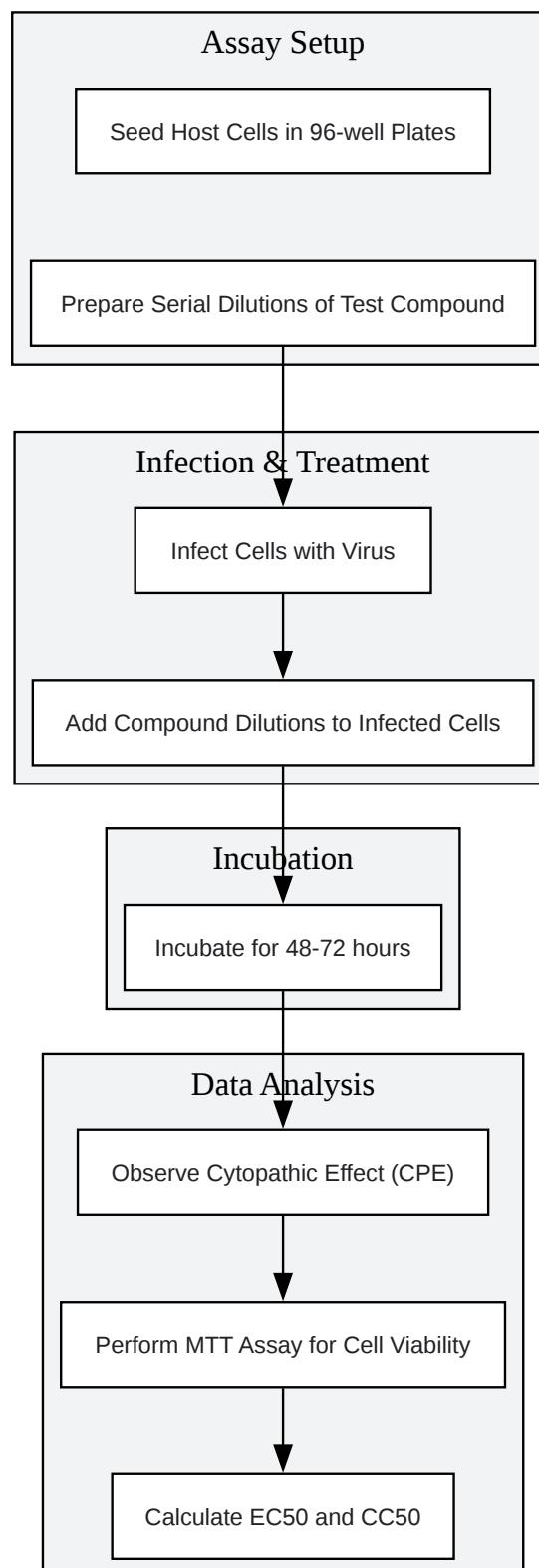
- Host cell line
- Virus stock with a known titer
- 96-well cell culture plates
- Test compounds
- Cell culture medium
- MTT solution
- Solubilization buffer
- Inverted microscope

Procedure:

- Seed the 96-well plates with host cells and incubate for 24 hours.
- Prepare serial dilutions of the test compounds in cell culture medium.
- Remove the medium and infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected cell controls and virus-infected controls without any compound.
- After a 1-2 hour adsorption period, remove the virus inoculum and add 100 μ L of the compound dilutions to the wells.
- Incubate the plates for 48-72 hours, or until a significant cytopathic effect is observed in the virus control wells.
- Assess the CPE in each well using an inverted microscope.
- Quantify cell viability using the MTT assay as described in Protocol 1.
- Calculate the 50% effective concentration (EC50) by plotting the percentage of protection against the compound concentration.

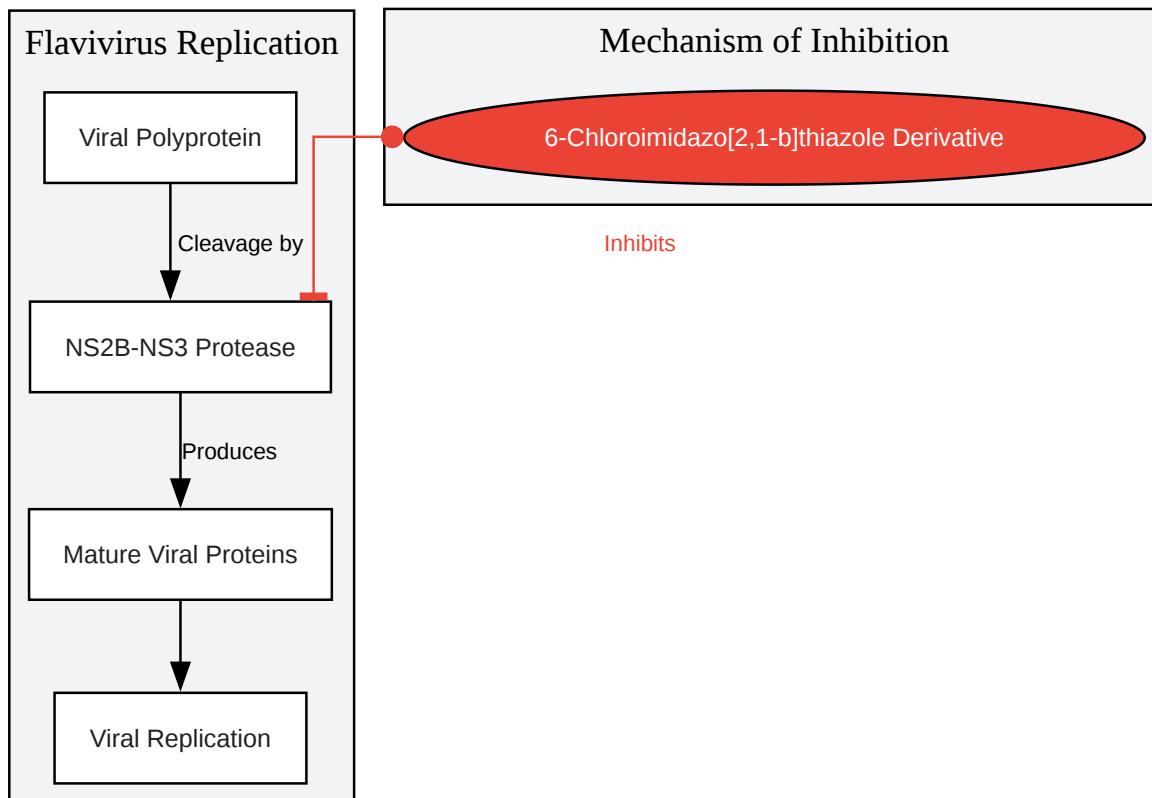
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of **6-Chloroimidazo[2,1-b]thiazole** derivatives in antiviral research.



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Caption: General workflow for screening antiviral compounds.



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Caption: Inhibition of Flavivirus NS2B-NS3 protease.

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